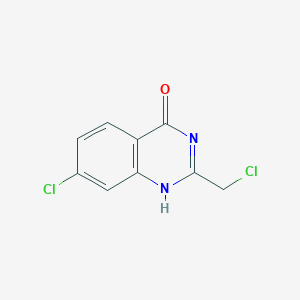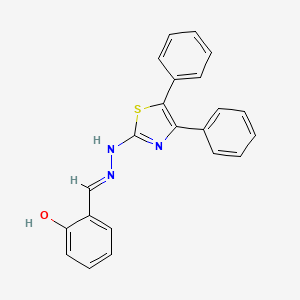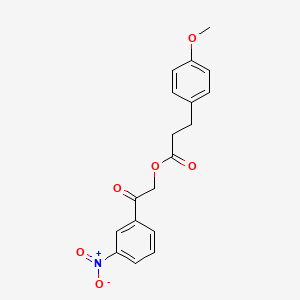
1-Phenylpiperidine-2,6-dione
Vue d'ensemble
Description
1-Phenylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Aromatase and Desmolase :
- 1-Phenylpiperidine-2,6-dione analogues, like aminoglutethimide, have been studied for their selective inhibition of aromatase, a key enzyme in the biosynthesis of estrogens. They are used as potential treatments for estrogen-dependent diseases such as breast cancer (Foster et al., 1985).
- These compounds have also been explored for their inhibitory activity towards desmolase, an enzyme involved in steroid biosynthesis (Foster et al., 1983).
Biological Evaluation Against Viruses :
- Certain derivatives of 3-phenylpiperidine-2,6-dione have been synthesized and evaluated for their potential protection against viruses like HIV-1, CVB-2, and HSV-1 (Bielenica et al., 2011).
Ligands for α₁-Adrenoceptor Subtypes :
- Novel 4-phenylpiperidine-2,6-dione derivatives have been designed as ligands for α₁-adrenoceptor subtypes, which are important in the regulation of various physiological processes. These ligands have shown affinity in the nanomolar range in binding assays for human cloned α₁-adrenoceptor subtypes (Romeo et al., 2011).
Electrochemical Sensing :
- The electrochemical behavior of certain ligands like 1,10-phenanthroline on multiwalled carbon nanotube surfaces has been studied for selective recognition of ions like copper and for hydrogen peroxide sensing. Derivatives of phenylpiperidine-2,6-dione are often used in these contexts due to their electroactive properties (Gayathri & Kumar, 2014).
DNA Biosensing :
- Studies have been conducted using phenylpiperidine-2,6-dione derivatives as electrochemically active ligands in osmium complexes for DNA biosensing applications, particularly for detecting pathogens like Helicobacter pylori (del Pozo et al., 2005).
Corrosion Inhibition :
- Research has also been done on derivatives like 1H-pyrrole-2,5-dione as organic inhibitors for the corrosion of materials like carbon steel in acidic mediums. This is crucial for industrial applications where corrosion leads to material degradation (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-phenylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQATTHFRGMBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324253 | |
| Record name | N-Phenylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5768-13-8 | |
| Record name | NSC406120 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylglutarimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734421.png)
![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734427.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B7734432.png)
![(2Z)-N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734440.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B7734453.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B7734454.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B7734462.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B7734470.png)


![(2Z)-4-[(4-ethylphenyl)amino]-3-methyl-4-oxobut-2-enoic acid](/img/structure/B7734486.png)
![2-{2-[2-(2-Formylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B7734498.png)

